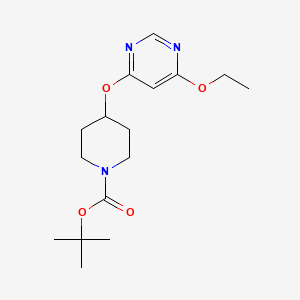

![molecular formula C21H24ClN3O2S B2412208 N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide CAS No. 392320-90-0](/img/structure/B2412208.png)

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

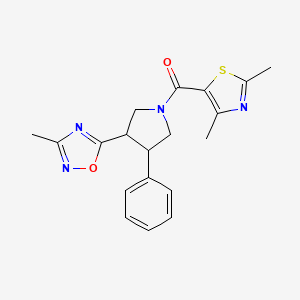

Molecular Structure Analysis

The molecule contains several functional groups that might be of interest for researchers. These include: A 1,3,4-thiadiazole ring, which is a heterocyclic aromatic group found in some bioactive molecules. An adamantyl group, a tricyclic cage structure often used in medicinal chemistry due to its favorable properties. A chlorophenoxy group and a methylacetamide group.Chemical Reactions Analysis

The reactivity of this compound would be expected to be similar to other compounds containing these functional groups. For example, the thiadiazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be expected to be influenced by its functional groups. For example, the adamantyl group is lipophilic, which could affect the compound’s solubility and permeability.Aplicaciones Científicas De Investigación

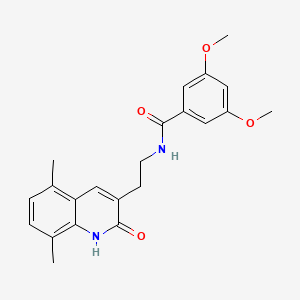

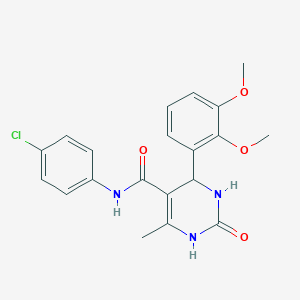

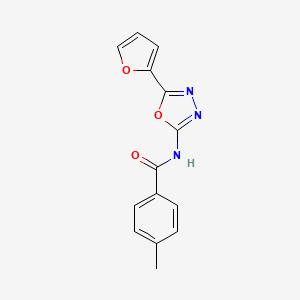

Anti-proliferative Activity

A key area of application involves the development of adamantane scaffold containing 1,3,4-thiadiazole derivatives aimed at targeting cancer cell lines. Wassel et al. (2021) synthesized a series of derivatives and evaluated their in vitro anti-proliferative activity against MCF-7, HepG-2, and A549 cancer cell lines. Compounds showed promise as apoptotic inducers and exhibited inhibitory activity against both wild and mutant types of epidermal growth factor receptor (EGFR), suggesting their potential as cancer therapeutics (Wassel et al., 2021).

Antimicrobial and Antifungal Activity

The synthesis and evaluation of adamantane-1,3,4-thiadiazole hybrids have also been reported, with some compounds displaying moderate antimicrobial and antifungal activities. For instance, Kadi et al. (2007) described the synthesis and in vitro activities of various 1,3,4-thiadiazole derivatives against gram-positive and gram-negative bacteria and Candida albicans. This research underscores the potential of such compounds in developing new antimicrobial agents (Kadi et al., 2007).

Anti-inflammatory Activity

Additionally, the anti-inflammatory properties of these derivatives have been explored. Kadi et al. (2010) synthesized new derivatives and determined their in vivo anti-inflammatory activity using the carrageenan-induced paw edema method in rats, indicating their potential as anti-inflammatory agents (Kadi et al., 2010).

Structural and Molecular Insights

Research on adamantane-1,3,4-thiadiazole derivatives extends to understanding their structural characteristics and interactions. For example, studies on the quantitative assessment of noncovalent interactions in these compounds provide insights into their molecular structures and potential interaction mechanisms with biological targets, further supporting their therapeutic applications (El-Emam et al., 2020).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-(4-chlorophenoxy)-N-methylacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O2S/c1-25(18(26)12-27-17-4-2-16(22)3-5-17)20-24-23-19(28-20)21-9-13-6-14(10-21)8-15(7-13)11-21/h2-5,13-15H,6-12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYRGASIBRDPFU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=NN=C(S1)C23CC4CC(C2)CC(C4)C3)C(=O)COC5=CC=C(C=C5)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)

![N-benzyl-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2412137.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxybenzenesulfonamide](/img/structure/B2412139.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2412141.png)

![5-Bromo-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N,2-dimethylbenzamide](/img/structure/B2412144.png)

![(E)-4-[(1,3-diphenylpyrazol-4-yl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B2412145.png)

![Ethyl 3-(4-chlorophenyl)-5-(2-fluorobenzamido)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2412146.png)